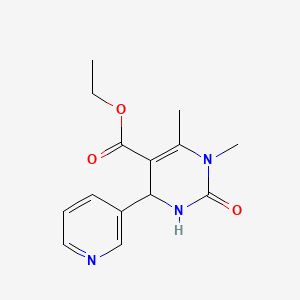

Ethyl 1,6-dimethyl-2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Description

Ethyl 1,6-dimethyl-2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (Molecular Formula: C₁₄H₁₇N₃O₃, Molecular Weight: 275.31 g/mol, CAS: 512840-33-4) is a pyrimidine derivative with a 3-pyridinyl substituent at position 4. Its structure combines a tetrahydropyrimidine core with ester and heteroaromatic moieties, influencing both physicochemical properties and biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,4-dimethyl-2-oxo-6-pyridin-3-yl-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-4-20-13(18)11-9(2)17(3)14(19)16-12(11)10-6-5-7-15-8-10/h5-8,12H,4H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSFOSVTKRGXRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CN=CC=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea[_{{{CITATION{{{3{Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ...](https://www.mdpi.com/1422-8599/2019/3/M1076). The reaction typically requires acidic conditions and heating to facilitate the formation of the pyrimidine ring[{{{CITATION{{{_3{Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ....

Industrial Production Methods: In an industrial setting, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments to achieve the desired product[_{{{CITATION{{{_3{Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ....

Chemical Reactions Analysis

Substituent Modifications at the 4-Position

The 3-pyridinyl group undergoes regioselective functionalization due to its electron-deficient nature.

Electrophilic Aromatic Substitution

The pyridine moiety participates in nitration and sulfonation under controlled conditions:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C yields 4-(5-nitro-3-pyridinyl) derivatives.

-

Sulfonation : Oleum at 120°C introduces sulfonic acid groups .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable arylation or alkylation:

| Reaction Type | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄/K₂CO₃ | 4-(Aryl)-substituted derivatives | 65–70 |

| Heck reaction | Pd(OAc)₂/P(o-tolyl)₃ | Alkenyl-functionalized analogs | 60–63 |

Ring Expansion and Rearrangements

The tetrahydro-pyrimidine core undergoes ring expansion under nucleophilic conditions:

Reaction with Chloromethyl Groups

Treatment with 1,2-dichloroethyl ether introduces chloromethyl substituents, enabling diazepine formation :

Acid-Mediated Rearrangements

In acidic methanol, the compound rearranges to pyrrole-3-carboxylates via intermediate carbonium ions :

Hydrolysis and Decarboxylation

The ethyl ester group is susceptible to hydrolysis:

| Condition | Product | Application |

|---|---|---|

| NaOH (aqueous ethanol) | 5-Carboxylic acid derivative | Bioisostere for drug design |

| H₂SO₄ (reflux) | Decarboxylated 6-methylpyrimidinone | Intermediate for agrochemicals |

Biological Activity and Target Interactions

-

COX-2 Inhibition : Analogous pyrimidine derivatives show IC₅₀ values of 0.8–1.2 µM .

-

Reverse Transcriptase Inhibition : Dihydropyrimidine derivatives exhibit NNRTI activity (EC₅₀: 15–30 nM) .

Stability and Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with mass loss stages corresponding to:

-

Ethyl group elimination (210–250°C)

-

Pyrimidine ring breakdown (300–400°C).

This compound’s versatility in synthesis and functionalization makes it a valuable scaffold in medicinal and materials chemistry. Further studies should explore asymmetric catalysis for enantioselective derivatives and green solvent alternatives to enhance sustainability .

Scientific Research Applications

Potential Research Applications

Due to limited information, the specific applications of Ethyl 1,6-dimethyl-2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate are not thoroughly documented in the provided search results. However, its structural features suggest potential applications in several areas of scientific research:

- Pharmaceutical Chemistry : As a pyrimidine derivative, it may serve as a building block in the synthesis of more complex molecules with potential therapeutic applications. Pyrimidines and their derivatives are frequently found in drugs targeting various diseases .

- Agrochemical Research : Similar compounds might be investigated for their potential as pesticides, herbicides, or other agrochemicals .

- Materials Science : The compound could be explored for uses in the development of new materials with specific properties .

Pyridine-based compounds in research

Pyridine-containing compounds have a wide range of applications in scientific research :

- Synthesis of new compounds : Pyridine derivatives are used in the synthesis of various compounds, which are then tested for biological activity .

- Antimicrobial activity : Pyridine derivatives have demonstrated antimicrobial activity against S. aureus and E. coli .

- Molecular docking studies : Pyridine derivatives can be used in computational studies to understand the interactions between molecules and biological targets .

Purchasing Information

Mechanism of Action

The mechanism by which Ethyl 1,6-dimethyl-2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes[_{{{CITATION{{{_3{Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ....

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at Position 4

The substituent at position 4 of the tetrahydropyrimidine ring critically impacts the compound’s properties. Key analogs include:

Ethyl 1,6-Dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

- Substituent : Phenyl (C₆H₅)

- Molecular Formula : C₁₅H₁₈N₂O₃

- Molecular Weight : 274.32 g/mol

- Lacks the hydrogen-bonding capability of pyridinyl’s nitrogen, which may diminish target-binding affinity in biological systems .

Ethyl 4-(4-Ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

- Substituent : 4-Ethoxyphenyl (C₆H₄-O-C₂H₅)

- Molecular Formula : C₁₇H₂₂N₂O₄

- Molecular Weight : 318.37 g/mol

- Key Differences :

Ethyl 4-(3-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Substituent : 3-Hydroxyphenyl (C₆H₄-OH)

- Molecular Formula : C₁₄H₁₆N₂O₄

- Molecular Weight : 276.29 g/mol

- Capable of forming hydrogen bonds, which could improve binding to hydrophilic targets .

Heterocyclic Modifications

Ethyl 4-[5-(Methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Substituent : 5-(Methoxymethyl)furan-2-yl

- Key Differences :

Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

- Structural Feature : Fused thiazolo-pyrimidine system

- Key Differences: The thiazole ring enhances rigidity and may improve binding to enzymes like dihydrofolate reductase.

Physicochemical and Pharmacological Comparisons

Biological Activity

Ethyl 1,6-dimethyl-2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, a compound with a molecular formula of C₁₄H₁₇N₃O₃ and a molecular weight of 275.31 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C₁₄H₁₇N₃O₃

- Molecular Weight: 275.31 g/mol

- Melting Point: 124–126 °C

- CAS Number: 512840-33-4

Biological Activity Overview

This compound has been investigated for various biological activities:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. Its mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

- Anticancer Potential : Research indicates that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Specific studies have highlighted its efficacy against various cancer cell lines, including breast and lung cancer.

- Neuroprotective Effects : Preliminary findings suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Protein Methyltransferases : The compound acts as an inhibitor of certain protein methyltransferases (PMTs), which are critical in regulating gene expression and cellular functions. Inhibition of PMTs can lead to altered methylation patterns and subsequent changes in cellular behavior .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Activity Study :

- Antimicrobial Efficacy Study :

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for Ethyl 1,6-dimethyl-2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, and how are reaction conditions optimized?

Methodological Answer: The compound can be synthesized via multicomponent Biginelli-like reactions. For analogous pyrimidine derivatives, refluxing a mixture of aldehydes (e.g., 3-pyridinecarboxaldehyde), ethyl acetoacetate, and urea/thiourea derivatives in acetic acid/acetic anhydride (1:1) for 8–10 hours yields the product. Sodium acetate is often used as a catalyst. Post-synthesis purification involves recrystallization from ethyl acetate/ethanol (3:2) to obtain crystals suitable for structural analysis. Yield optimization (e.g., 78% in similar syntheses) depends on reaction time, stoichiometry, and solvent selection .

Q. How is the crystal structure of this compound characterized, and what key parameters define its conformation?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For related dihydropyrimidines, the pyrimidine ring adopts a flattened boat conformation, with deviations of ~0.224 Å from the mean plane. Dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) and hydrogen-bonding networks (e.g., C–H···O bifurcated bonds) are critical for stability. Refinement uses riding models for H-atoms with defined C–H distances (0.93–0.98 Å) .

Q. What purification techniques are effective for isolating high-purity samples?

Methodological Answer: Recrystallization from mixed solvents (e.g., ethyl acetate/petroleum ether or methylene chloride/petroleum ether) is widely employed. Slow evaporation at controlled temperatures (e.g., 294 K) ensures crystal quality. Purity (>95%) is verified via melting point analysis (e.g., 427–428 K for analogous compounds) and chromatographic methods (TLC/HPLC) .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of substituted pyrimidine derivatives be addressed?

Methodological Answer: Regioselectivity is influenced by electron-donating/withdrawing groups on reactants. For example, 3-pyridinyl substituents may direct cyclization via steric and electronic effects. Optimizing solvent polarity (e.g., glacial acetic acid vs. ethanol) and catalyst loading (e.g., sodium acetate) can enhance selectivity. Computational modeling (DFT) of transition states may predict regiochemical outcomes .

Q. What analytical methods resolve contradictions in reported hydrogen-bonding patterns for pyrimidine derivatives?

Methodological Answer: Discrepancies in hydrogen-bonding networks (e.g., bifurcated vs. single bonds) require comparative SC-XRD studies. For example, C–H···O interactions in related compounds form chains along specific crystallographic axes (e.g., c-axis). Pairwise analysis of bond lengths (2.5–3.0 Å) and angles (100–150°) using software like OLEX2 or SHELX clarifies structural ambiguities .

Q. How do substituents (e.g., 3-pyridinyl vs. phenyl groups) influence the compound’s pharmacological activity?

Methodological Answer: Structure-activity relationship (SAR) studies compare bioactivity across derivatives. For instance, 3-pyridinyl groups may enhance binding to nicotinic receptors due to π-π stacking, while methyl/ethyl esters modulate solubility. In vitro assays (e.g., antibacterial or enzyme inhibition) paired with molecular docking (e.g., AutoDock Vina) quantify substituent effects .

Q. What strategies mitigate racemization during asymmetric synthesis of chiral pyrimidine derivatives?

Methodological Answer: Chirality at C5 (flattened boat conformation) is preserved via low-temperature synthesis (<273 K) and chiral auxiliaries (e.g., Evans oxazolidinones). Enantiomeric excess (ee) is monitored via polarimetry or chiral HPLC. For example, recrystallization with enantiopure co-solvents can improve ee >90% .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the puckering parameters of the pyrimidine ring?

Methodological Answer: Puckering discrepancies arise from crystallographic resolution (e.g., low-temperature vs. room-temperature data) or substitution patterns. Compare Cremer-Pople parameters (e.g., Q, θ, φ) across studies. For instance, a Q value of 0.224 Å indicates moderate puckering, while θ angles define chair vs. boat conformations. Meta-analyses using databases like Cambridge Structural Database (CSD) standardize interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.